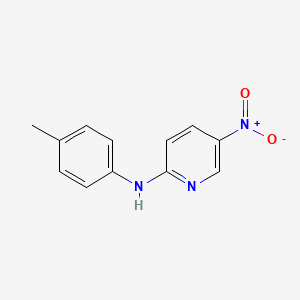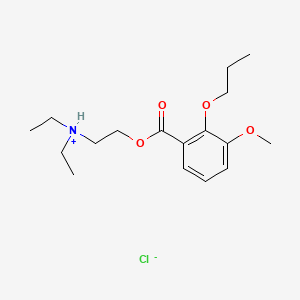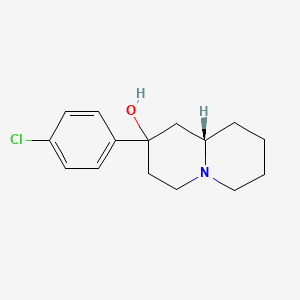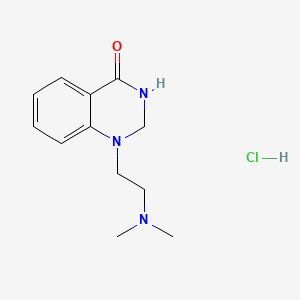
4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-, hydrochloride is a chemical compound that belongs to the quinazolinone family Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-, hydrochloride typically involves the condensation of anthranilic acid derivatives with amines. One common method includes the reaction of anthranilic acid with dimethylaminoethylamine under acidic conditions to form the desired quinazolinone structure. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazolinone ring to its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which can have different pharmacological properties and applications.
Wissenschaftliche Forschungsanwendungen
4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, leading to its potential use as a neurological agent. Additionally, its interaction with DNA and RNA can result in antimicrobial and antiviral effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline: A parent compound with a similar structure but lacking the dimethylaminoethyl group.
Quinazolinone: A broader class of compounds with various substituents on the quinazolinone ring.
Benzimidazole: Another heterocyclic compound with a fused benzene and imidazole ring system, showing similar biological activities.
Uniqueness
4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the dimethylaminoethyl group enhances its solubility and bioavailability, making it a valuable compound for medicinal chemistry research.
Eigenschaften
CAS-Nummer |
73987-29-8 |
|---|---|
Molekularformel |
C12H18ClN3O |
Molekulargewicht |
255.74 g/mol |
IUPAC-Name |
1-[2-(dimethylamino)ethyl]-2,3-dihydroquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C12H17N3O.ClH/c1-14(2)7-8-15-9-13-12(16)10-5-3-4-6-11(10)15;/h3-6H,7-9H2,1-2H3,(H,13,16);1H |
InChI-Schlüssel |
LCBBWWKAZNPQOA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN1CNC(=O)C2=CC=CC=C21.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





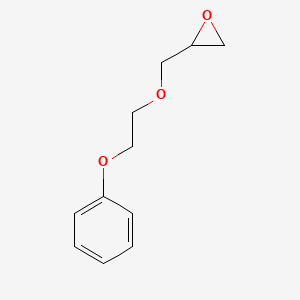

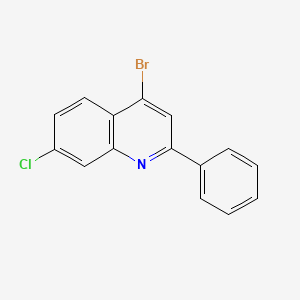
![1-[(4E,8E)-6,6,9-trimethyl-2-methylidenecycloundeca-4,8-dien-1-yl]ethanone](/img/structure/B15344871.png)
